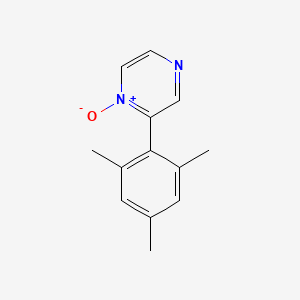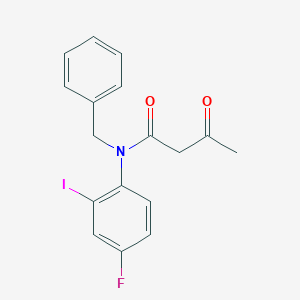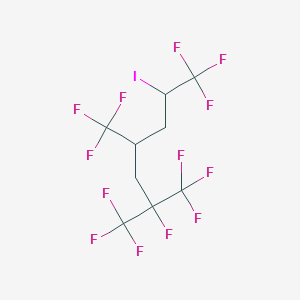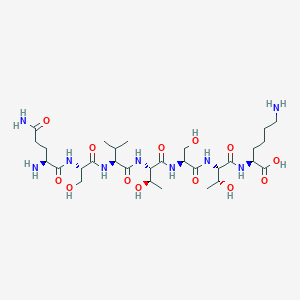
1,3-Bis(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(fluoromethyl)benzene is an organic compound with the molecular formula C8H8F2 It consists of a benzene ring substituted with two fluoromethyl groups at the 1 and 3 positions
Vorbereitungsmethoden
1,3-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-bis(chloromethyl)benzene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and high yield.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
1,3-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding fluoromethyl ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield fluoromethyl-substituted cyclohexanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-bis(methoxymethyl)benzene, while oxidation with potassium permanganate can produce 1,3-bis(fluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(fluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable for creating novel materials and pharmaceuticals.
Materials Science: The compound is used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Medicinal Chemistry: Researchers explore its potential as a precursor for fluorinated drugs, which often exhibit improved pharmacokinetic properties due to the presence of fluorine atoms.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems and its use in drug design.
Wirkmechanismus
The mechanism of action of 1,3-bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to desired pharmacological outcomes.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has three fluorine atoms on each methyl group, resulting in different chemical properties and reactivity. It is often used in similar applications but may exhibit enhanced stability and reactivity due to the additional fluorine atoms.
1,3-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring, rather than on methyl groups. Its reactivity and applications differ significantly from this compound due to the absence of the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives.
Eigenschaften
CAS-Nummer |
921595-53-1 |
|---|---|
Molekularformel |
C8H8F2 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
1,3-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChI-Schlüssel |
CSWGHVOWBGYQII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
